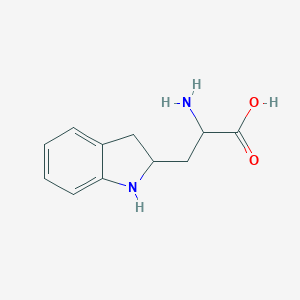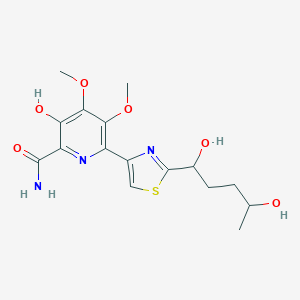
Cyclohexanone, 2-(1-butynyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Butynyl)cyclohexanone is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexanone, where a butynyl group is attached to the second carbon of the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butynyl)cyclohexanone typically involves the alkylation of cyclohexanone with a butynyl halide under basic conditions. One common method is the reaction of cyclohexanone with 1-bromo-1-butyne in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 2-(1-Butynyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Butynyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the triple bond to a double or single bond.
Substitution: The butynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Butynyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Butynyl)cyclohexanone depends on its specific application. In general, the compound can interact with various molecular targets through its carbonyl and alkyne functional groups. These interactions can involve:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, affecting signal transduction pathways.
Chemical Reactivity: The alkyne group can participate in click chemistry reactions, forming stable triazole rings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: The parent compound, lacking the butynyl group.
2-Butylcyclohexanone: Similar structure but with a butyl group instead of a butynyl group.
2-(1-Propynyl)cyclohexanone: Similar structure with a propynyl group.
Uniqueness
2-(1-Butynyl)cyclohexanone is unique due to the presence of the butynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The alkyne functionality allows for unique reactions not possible with saturated or aromatic analogs, making it a valuable compound in synthetic organic chemistry and material science.
Eigenschaften
CAS-Nummer |
116373-17-2 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-but-1-ynylcyclohexan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2,4-5,7-8H2,1H3 |
InChI-Schlüssel |
BPGVMTFAFHATOL-UHFFFAOYSA-N |
SMILES |
CCC#CC1CCCCC1=O |
Kanonische SMILES |
CCC#CC1CCCCC1=O |
Synonyme |
Cyclohexanone, 2-(1-butynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


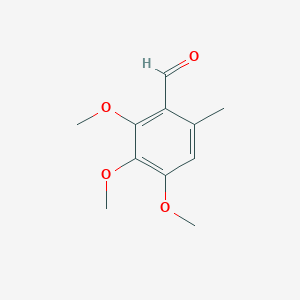
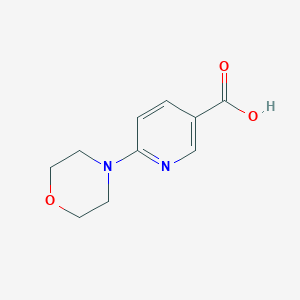
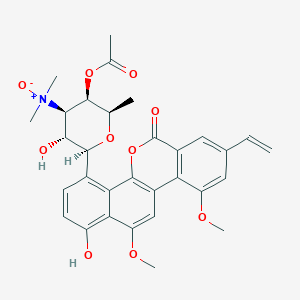
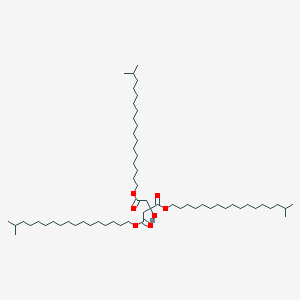

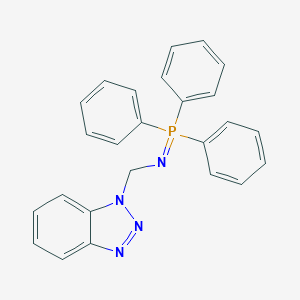
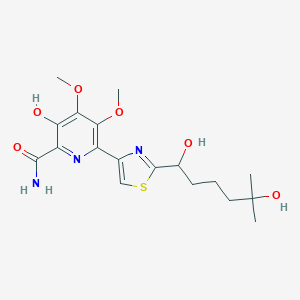
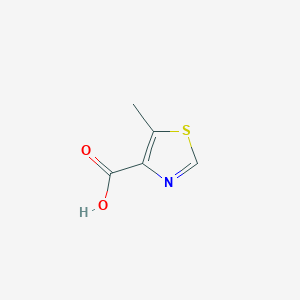

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)

